molecular formula C26H21ClN2O5 B2483561 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 895653-70-0

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2483561
CAS No.: 895653-70-0
M. Wt: 476.91
InChI Key: BNXHAWFANOKVKW-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Industry

Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a catalyst.

    Introduction of the benzoyl group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a base.

    Formation of the acetamide linkage: This involves the reaction of the quinoline derivative with 3,4-dimethoxyaniline and acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Ciprofloxacin: An antibiotic with a quinoline structure.

Uniqueness

What sets 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide apart is its specific substitution pattern, which may confer unique biological properties and reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-33-22-11-9-18(13-23(22)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-10-21(19)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXHAWFANOKVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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